molecular formula C14H8Br2N2O B15433876 5-Bromo-3-(4-bromoanilino)indol-2-one CAS No. 84919-41-5

5-Bromo-3-(4-bromoanilino)indol-2-one

Cat. No.: B15433876
CAS No.: 84919-41-5
M. Wt: 380.03 g/mol
InChI Key: FEJNIVYMMLVZSV-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-bromoanilino)indol-2-one is a halogenated indole derivative featuring bromine substituents at the 5-position of the indole core and the para position of the anilino group.

Properties

CAS No.

84919-41-5

Molecular Formula

C14H8Br2N2O

Molecular Weight

380.03 g/mol

IUPAC Name

5-bromo-3-(4-bromophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H8Br2N2O/c15-8-1-4-10(5-2-8)17-13-11-7-9(16)3-6-12(11)18-14(13)19/h1-7H,(H,17,18,19)

InChI Key

FEJNIVYMMLVZSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

5-Bromo-3-(4-methylanilino)indol-2-one
  • Structural Difference: The 4-bromoanilino group in the target compound is replaced by a 4-methylanilino group.
  • This may decrease stability in oxidative environments but improve solubility in non-polar solvents .
4-Bromo-5-methyl-3-(2-phenylhydrazino)-2H-indol-2-one
  • Structural Difference: Bromine is at the 4-position (vs. 5-position), with a phenylhydrazino group at position 3 and a methyl group at position 4.
  • Impact: Positional isomerism (4- vs.
(Z)-4-Bromo-3-(4-chlorobenzylidene)indolin-2-one
  • Structural Difference : Features a 4-chlorobenzylidene substituent and bromine at position 3.
  • Impact : The chloro substituent provides moderate electron-withdrawing effects, while the benzylidene group introduces π-conjugation, which may influence UV-Vis absorption properties. The Z-configuration stabilizes the planar structure, aiding in crystal packing .

Structural and Crystallographic Insights

  • Hydrogen Bonding: Analogues like diethyl 2-[(4-bromoanilino)methylidene]malonate exhibit intramolecular N–H⋯O bonds, forming six-membered rings that stabilize the crystal lattice . Similar interactions are expected in the target compound.
  • Crystal Packing : Compounds with bromine substituents (e.g., 4-bromo-5-methyl derivatives) show dense packing due to halogen-halogen interactions, whereas methyl or ethoxy groups reduce lattice energy .

Physical Properties

Property 5-Bromo-3-(4-bromoanilino)indol-2-one 5-Bromo-1-methyl-2-oxoindoline 4-Bromo-5-methyl-3-(phenylhydrazono)-1,3-dihydro-2H-indol-2-one
Molecular Weight (g/mol) ~366 (estimated) 226.07 347.18
Melting Point Likely >250°C (high halogen content) 120–125°C Not reported; expected to be lower due to hydrazone group .
Solubility Low in water; soluble in DMSO, DMF Moderate in chloroform Higher in polar aprotic solvents due to hydrazone .

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the standard synthetic routes for 5-Bromo-3-(4-bromoanilino)indol-2-one? The synthesis typically involves multi-step reactions, starting with brominated indole derivatives. For example:

Bromination : Introduce bromine at the 5-position of indol-2-one using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in polar solvents like DMF .

Coupling Reaction : React 5-bromoindol-2-one with 4-bromoaniline via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous toluene at 80–110°C .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .

Advanced: Q. Q2. How can the coupling efficiency between 5-bromoindol-2-one and 4-bromoaniline be optimized? Optimization strategies include:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., BINAP) to enhance cross-coupling yields .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for improved solubility of aromatic intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
  • By-product Analysis : Characterize impurities (e.g., dehalogenated by-products) via HPLC-MS to refine stoichiometric ratios .

Characterization and Structural Analysis

Basic: Q. Q3. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and anilino linkage .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at ~410 m/z) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (e.g., triclinic P1 space group parameters: a = 7.8676 Å, b = 8.9748 Å) .

Advanced: Q. Q4. How can overlapping NMR signals for brominated indole derivatives be resolved?

  • 2D NMR Techniques : Use HSQC and HMBC to correlate ¹H and ¹³C signals, particularly for distinguishing aromatic protons in crowded regions (δ 6.8–7.5 ppm) .
  • Deuterated Solvent Comparison : Analyze spectra in both DMSO-d₆ and CDCl₃ to identify solvent-induced shifts .
  • Dynamic NMR : Apply variable-temperature NMR to study hindered rotation in the anilino group .

Biological Activity and Mechanism

Basic: Q. Q5. What in vitro assays are used to screen the biological activity of this compound?

  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Anticancer Activity : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced: Q. Q6. How can the mechanism of action be elucidated for this compound?

  • Molecular Docking : Simulate binding to kinase ATP pockets using MOE software (Chemical Computing Group) with PDB structures (e.g., 4R3P for EGFR) .
  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
  • Metabolite Tracking : Use LC-MS/MS to detect hydroxylated or debrominated metabolites in hepatic microsomes .

Computational and Theoretical Studies

Advanced: Q. Q7. What computational methods predict the reactivity of brominated indole derivatives?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrophilic Fukui indices .
  • QM/MM Simulations : Model reaction pathways for debromination or nucleophilic substitution .
  • SAR Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl at position 5) with bioactivity using multivariate regression .

Data Contradictions and Reproducibility

Advanced: Q. Q8. How can discrepancies in reported biological activity be addressed?

  • Batch Analysis : Compare purity (HPLC >98%) and crystallinity (PXRD) across synthetic batches .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers to minimize variability .
  • Meta-Analysis : Review structure-activity data for halogenated indoles to identify trends (e.g., 4-bromo vs. 5-bromo substitution) .

Stability and Degradation

Basic: Q. Q9. What storage conditions ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the indol-2-one ring .

Advanced: Q. Q10. How can degradation pathways under physiological conditions be studied?

  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) or oxidative stress (H₂O₂) and analyze products via LC-MS .
  • pH Stability Testing : Incubate in buffers (pH 1–9) and monitor degradation kinetics using UV-Vis spectroscopy .

Structure-Activity Relationships (SAR)

Advanced: Q. Q11. How does halogen substitution (Br vs. Cl) at position 5 affect bioactivity?

  • Electron-Withdrawing Effects : Bromine’s higher electronegativity increases electrophilicity, enhancing kinase binding affinity compared to chlorine .
  • Steric Considerations : Bulkier Br may hinder rotation in the anilino group, altering conformational stability in target binding pockets .

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